Product packaging for 4-Amino-8-methylthiochroman 1,1-dioxide(Cat. No.:)

4-Amino-8-methylthiochroman 1,1-dioxide

Cat. No.: B11889401
M. Wt: 211.28 g/mol
InChI Key: MRMRUQSFIPICFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-8-methylthiochroman 1,1-dioxide is a synthetic specialty chemical designed for research applications, particularly in the field of medicinal chemistry and antiparasitic drug discovery. This compound belongs to the thiochroman-4-one 1,1-dioxide class, a scaffold identified as a special allosteric modulator of trypanothione reductase, a vital enzyme for parasite oxidative stress regulation . Compounds featuring this core structure have demonstrated significant potential in early-stage research against neglected tropical diseases, including malaria, leishmaniasis, and trypanosomiasis, with studies showing effective concentration (EC50) values below 10 μM against the causative parasites . The mechanism of action is associated with disrupting the thiol redox metabolism of parasites. Research on analogous compounds indicates that the 1,1-dioxide core can interact with the allosteric binding pocket of trypanothione reductase through key amino acids, leading to interhelical disruption and a subsequent increase in reactive oxygen species (ROS) within the parasite . This rise in ROS and associated mitochondrial perturbation results in a cell homeostatic imbalance, ultimately leading to parasite death . The structural features of this compound, including the sulfone group and the amino substituent, are critical for its bioactivity and selectivity, helping it potentially evade parasite defense mechanisms like specific peroxidases . This product is intended for laboratory research use only to further investigate these mechanisms and optimize therapeutic candidates. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B11889401 4-Amino-8-methylthiochroman 1,1-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

8-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C10H13NO2S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

MRMRUQSFIPICFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CCS2(=O)=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Amino 8 Methylthiochroman 1,1 Dioxide and Key Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. wikipedia.orglibretexts.orgemerypharma.com For 4-Amino-8-methylthiochroman 1,1-dioxide, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques have been indispensable.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Three-Dimensional Structure

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for mapping out the covalent framework and through-space interactions within the molecule. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify spin-spin coupling between protons, typically over two to three bonds. For this compound, COSY spectra would reveal the connectivity of protons within the thiochroman (B1618051) ring system, for instance, the coupling between the proton at C4 and the adjacent methylene protons at C3, as well as the couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.org It is instrumental in assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For the target compound, HMBC would show correlations between the methyl protons of the thioether group and the aromatic carbon C8, as well as correlations from the amino protons to carbons in the thiochroman ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the three-dimensional structure of a molecule in solution. It detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. For this compound, NOESY experiments can elucidate the relative stereochemistry, for example, by observing correlations between the amino proton at C4 and specific protons on the thiochroman ring, which can help in determining its axial or equatorial orientation.

A hypothetical table of key 2D NMR correlations for this compound is presented below:

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations
H4 (proton at C4)H3a, H3bC4C2, C4a, C5H3a, H5
H8-CH₃ (methyl protons)-C8-CH₃C7, C8, C8aAromatic protons
NH₂ (amino protons)--C3, C4H3a, H5

Chiral NMR Methods for Enantiomeric Excess Determination and Absolute Configuration

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a vital technique for determining the enantiomeric excess (ee) and can also aid in the assignment of the absolute configuration. nih.govresearchgate.net This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govmdpi.comresearchgate.net

The addition of a chiral solvating agent to a solution of the racemic compound forms transient diastereomeric complexes that have different NMR spectra. nih.gov This results in the splitting of signals for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the integration of the separated signals to determine the enantiomeric ratio. The choice of CSA is critical and often depends on the functional groups present in the analyte. For an amino compound like this compound, acidic CSAs are often effective.

X-ray Crystallography for Solid-State Structural Determination of this compound and Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The absolute configuration of the stereocenter (if a suitable derivative is used or anomalous dispersion is measured).

Information about the conformation of the thiochroman ring in the solid state (e.g., half-chair, boat).

Details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

A hypothetical data table summarizing key crystallographic parameters is shown below:

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Z4
R-factor0.045

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. nih.govnih.gov These techniques are complementary and rely on the interaction of electromagnetic radiation with molecular vibrations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the primary amine, the asymmetric and symmetric S=O stretches of the sulfone group, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.govresearchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, functional groups that are weakly absorbing in the IR may give strong signals in the Raman spectrum. For the target compound, the S=O and C-S stretching vibrations, as well as the aromatic ring vibrations, would likely be observable in the Raman spectrum.

A table of expected vibrational frequencies is provided below:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (amine)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
S=O (sulfone)Asymmetric Stretch1300-1350
S=O (sulfone)Symmetric Stretch1120-1160
C-NStretching1020-1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₀H₁₃NO₂S₂), the expected exact mass can be calculated. An HRMS experiment would confirm this exact mass, thereby verifying the elemental composition.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be investigated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information and can help to confirm the proposed structure.

A hypothetical HRMS data table is shown below:

IonCalculated m/zMeasured m/zFormula
[M+H]⁺244.0461244.0459C₁₀H₁₄NO₂S₂
[M+Na]⁺266.0280266.0278C₁₀H₁₃NNaO₂S₂

Reactivity and Derivatization Chemistry of the 4 Amino 8 Methylthiochroman 1,1 Dioxide Scaffold

Amination Reactions at the C-4 Position: Mechanistic Insights and Scope

The introduction of an amino group at the C-4 position of the thiochroman (B1618051) ring is a critical step in the synthesis of 4-Amino-8-methylthiochroman 1,1-dioxide and its analogs. A common method to achieve this is through reductive amination of a thiochroman-4-one (B147511) precursor. youtube.comyoutube.com

Mechanism of Reductive Amination:

The reaction typically proceeds in two main steps:

Imine or Enamine Formation: The ketone at the C-4 position reacts with an amine (ammonia, a primary amine, or a secondary amine) to form an imine or an enamine intermediate. youtube.com

Reduction: The intermediate is then reduced to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with a nickel catalyst). youtube.comyoutube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine or enamine without affecting the carbonyl group of the starting material. youtube.com

Scope of the Reaction:

Reductive amination is a versatile method that allows for the introduction of a variety of amino groups at the C-4 position. By choosing different primary or secondary amines as starting materials, a diverse library of 4-amino-substituted thiochroman derivatives can be synthesized. youtube.com This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Transformations and Chemical Modifications of the Sulfone Moiety within Thiochroman 1,1-dioxide Systems

The sulfone group in thiochroman 1,1-dioxide systems is a key functional group that significantly influences the molecule's electronic properties and biological activity. This moiety can be synthesized through the oxidation of the corresponding thioether.

Oxidation of Thioethers to Sulfones:

The conversion of the sulfide (B99878) in the thiochroman ring to a sulfone is a common transformation. This oxidation can be achieved using various oxidizing agents. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction typically proceeds in a controlled manner, allowing for the selective oxidation of the sulfur atom without affecting other sensitive functional groups in the molecule. Other reagents like urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) can also be employed for a metal-free oxidation of sulfides to sulfones. organic-chemistry.org

The presence of the sulfone group, a strong electron-withdrawing group, can influence the reactivity of the entire thiochroman system. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of the this compound scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution (SEAr):

The benzene (B151609) ring of the thiochroman scaffold can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of these reactions are influenced by the existing substituents on the ring. wikipedia.orgmasterorganicchemistry.com The amino group at C-4 and the methyl group at C-8 are activating, ortho-para directing groups, while the sulfone moiety is a deactivating, meta-directing group. The interplay of these groups will determine the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to occur, an acid catalyst is typically required to activate the electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple benzene rings, nucleophilic aromatic substitution can occur on the thiochroman scaffold, particularly if the aromatic ring is sufficiently electron-deficient. nih.gov The presence of the strongly electron-withdrawing sulfone group can facilitate SNAr reactions, especially if a good leaving group is present on the aromatic ring. nih.gov In such cases, a nucleophile can displace the leaving group. The regioselectivity of SNAr reactions is often predictable, with substitution occurring at positions activated by electron-withdrawing groups. nih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions Involving this compound

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.com In the context of this compound, regioselectivity is a key consideration in various reactions.

Electrophilic Aromatic Substitution: The position of substitution on the aromatic ring is determined by the directing effects of the existing substituents. The amino and methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves, while the sulfone group directs to the meta position. The final outcome will depend on the combined influence of these groups.

Nucleophilic Aromatic Substitution: In SNAr reactions, the nucleophile will preferentially attack positions that are activated by strong electron-withdrawing groups. nih.gov

Other Reactions: The inherent asymmetry of the this compound scaffold can lead to regioselective outcomes in other reactions as well. For example, in cycloaddition reactions, the orientation of the reactants is often controlled by electronic and steric factors, leading to a specific regioisomer as the major product. rsc.orgyoutube.com

Stereoselectivity:

Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another.

Chirality at C-4: The C-4 position of this compound is a chiral center. Therefore, reactions at this position can potentially lead to the formation of enantiomers or diastereomers. The use of chiral catalysts or reagents can induce stereoselectivity, leading to the preferential formation of one stereoisomer. For instance, in the synthesis of thiochromenes, chiral phosphoric acids have been used to catalyze asymmetric reactions, yielding products with high enantiomeric excess. rsc.org

Conformational Isomerism: The thiochroman ring exists in a non-planar conformation. The stereochemical outcome of reactions can be influenced by the preferred conformation of the ring and the direction of attack of the reagent. For example, in SN2 reactions, the nucleophile attacks from the backside of the leaving group, leading to an inversion of configuration at the chiral center. youtube.comchadsprep.com

Ring-Opening and Ring-Expansion Reactions of the Thiochroman 1,1-dioxide Core

The thiochroman ring system can undergo ring-opening and ring-expansion reactions under specific conditions, providing access to different heterocyclic scaffolds.

Ring-Opening Reactions:

The opening of the thiochroman ring can be achieved through various methods. For instance, the base-catalyzed ring-opening of epoxides with thiol nucleophiles is a well-established reaction. rsc.org While not directly involving the thiochroman ring itself, this demonstrates a general principle that can be applied to related systems. In some cases, ring-opening can be part of a polymerization process, as seen in the ring-opening polymerization of lactones. nih.govmdpi.com

Ring-Expansion Reactions:

Ring-expansion reactions allow for the conversion of the six-membered thiochroman ring into a larger ring system. A notable example is the reaction of thiochroman-4-one with ethyl diazo(lithio)acetate, which leads to the formation of a seven-membered tetrahydrobenzothiepin derivative. rsc.org This reaction proceeds through a two-step addition-ring expansion sequence. rsc.org Such transformations are valuable for increasing the structural diversity of compounds derived from the thiochroman scaffold. Ring contractions of thiochroman-4-ones have also been observed under certain conditions. rsc.org

Formation of Complex Molecular Architectures Utilizing this compound as a Chemical Building Block

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. Its functional groups provide multiple points for derivatization, enabling the construction of intricate molecules with potential applications in various fields, including medicinal chemistry.

The amino group at the C-4 position can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups. The aromatic ring can be further functionalized through electrophilic or nucleophilic substitution reactions. The sulfone moiety, while generally stable, can also participate in certain chemical transformations.

By combining these reactions, it is possible to build upon the this compound core to create a wide array of complex molecules with tailored properties. For example, the scaffold has been incorporated into larger systems to modulate the activity of AMPA receptors. nih.gov The ability to systematically modify the structure of this scaffold is a key advantage in the design and synthesis of new chemical entities.

Computational and Theoretical Studies on 4 Amino 8 Methylthiochroman 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of 4-Amino-8-methylthiochroman 1,1-dioxide. By calculating the electron density, DFT can predict a variety of molecular characteristics.

Electronic Structure and Reactivity: The electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding the molecule's reactivity. The energy of the HOMO is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This is particularly useful for understanding the regioselectivity of reactions involving the thiochroman (B1618051) scaffold.

Spectroscopic Parameter Prediction: DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, providing information on excitation energies and oscillator strengths. Furthermore, DFT can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is representative and intended for illustrative purposes.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore essential to identify the most stable conformers and understand the energy barriers between them.

The thiochroman ring can adopt various conformations, such as half-chair, boat, and twist-boat. The presence of the sulfone group and the amino substituent at the C4 position significantly influences the conformational preferences. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface (PES) can be constructed.

The PES reveals the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature. The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the dynamics of conformational interconversion. This understanding is critical for rationalizing structure-activity relationships (SAR). rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule moves and interacts with its environment.

MD simulations are particularly valuable for:

Exploring Conformational Space: MD can sample a wider range of conformations than static methods, potentially identifying important conformers that were not found through systematic searches.

Studying Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can provide a realistic description of how the solvent influences the solute's conformation and dynamics. This is crucial for understanding the behavior of the molecule in biological systems.

Investigating Interactions with Biomolecules: MD simulations can be used to model the interaction of this compound with biological targets, such as proteins or nucleic acids, providing insights into binding modes and affinities.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States Involving the Thiochroman 1,1-dioxide Scaffold

Quantum chemical methods, particularly DFT, are indispensable for elucidating the mechanisms of chemical reactions involving the thiochroman 1,1-dioxide scaffold. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The characterization of transition state structures and their corresponding activation energies provides a quantitative understanding of the reaction kinetics. This knowledge is crucial for optimizing reaction conditions and for designing new synthetic routes to novel thiochroman derivatives. For instance, quantum chemical calculations can shed light on the stereoselectivity of reactions, explaining why one stereoisomer is formed preferentially over another.

In Silico Approaches for Predicting Chemical Interactions and Scaffold Modulations

In silico methods play a pivotal role in modern drug discovery by enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. For the this compound scaffold, these approaches can guide the design of new derivatives with improved properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to screen for potential drug candidates and to understand the key interactions that stabilize the ligand-receptor complex. By docking derivatives of this compound into the active site of a target protein, it is possible to predict their binding affinity and to identify modifications that could enhance this affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for thiochroman derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that are responsible for the observed activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By creating a pharmacophore model based on known active thiochroman derivatives, it is possible to search for other molecules that fit the model and are therefore likely to have similar biological activity.

Applications of 4 Amino 8 Methylthiochroman 1,1 Dioxide in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

No published studies were found that describe the use of 4-Amino-8-methylthiochroman 1,1-dioxide as a chiral auxiliary or ligand in asymmetric catalysis.

Integration into Polymer Architectures and Advanced Functional Materials

There is no available literature on the integration of this compound into polymer backbones or its use in the development of advanced functional materials.

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

No information exists on the development or application of this compound as a chemical probe, fluorophore, or enzymatic inhibitor for biological investigations.

Utilization in the Synthesis of Complex Natural Products and Synthetic Analogs as Core Scaffolds

The use of this compound as a core scaffold in the synthesis of any complex natural products or their synthetic analogs has not been reported in the scientific literature.

Design of Novel Scaffolds for Supramolecular Chemistry

There are no records of this compound being used in the design or construction of novel supramolecular scaffolds.

Future Perspectives and Emerging Research Directions for 4 Amino 8 Methylthiochroman 1,1 Dioxide Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

Without existing synthetic routes or precursors described in the literature, any discussion on the development of novel and more efficient methodologies would be purely speculative. The core challenges and potential improvements in its synthesis remain unknown.

Exploration of Unconventional Reactivity Profiles and New Reaction Pathways

The reactivity of a compound is determined by its structure and functional groups. While the name implies the presence of an amino group, a methylthio group, and a sulfone on a thiochroman (B1618051) scaffold, no published studies have explored its reactivity. Therefore, discussing unconventional reactivity or new reaction pathways would not be based on empirical evidence.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for understanding reaction mechanisms and predicting properties. However, these studies require initial experimental data for validation. Without any reported reactions or properties of 4-Amino-8-methylthiochroman 1,1-dioxide, computational models cannot be meaningfully developed or validated.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Chemistry

A synergistic approach is fundamental to modern chemical research. However, the application of this approach to this compound is contingent on the existence of initial synthetic and spectroscopic data, which is currently unavailable in the public domain.

Q & A

Basic: What are the established synthetic routes for 4-Amino-8-methylthiochroman 1,1-dioxide, and how can its structure be rigorously validated?

Answer:
The synthesis of this compound typically involves cyclization and functionalization steps. Key methodologies include:

  • Cyclization : Reacting sulfonyl chlorides with amines under basic conditions (e.g., NaBH₄ reduction for intermediate stabilization) .
  • Methylation : Introducing the methyl group via alkylating agents like methyl iodide in acetonitrile with K₂CO₃ as a base .
  • Purification : Recrystallization (methanol/water) or column chromatography (silica gel, chloroform/methanol gradients) to isolate high-purity products .

Structural validation requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and sulfone group integration .
  • Elemental Analysis : Matching experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How do electronic and steric effects of the 8-methyl group influence the sulfone's reactivity in nucleophilic or electrophilic reactions?

Answer:
The 8-methyl group introduces steric hindrance and electron-donating effects, altering reactivity:

  • Steric Effects : Reduces accessibility to the sulfone group, slowing nucleophilic attacks (e.g., SN₂ reactions) but stabilizing intermediates in radical reactions .
  • Electronic Effects : Methyl's +I effect slightly increases electron density at the sulfone, potentially reducing electrophilicity. Comparative studies with non-methyl analogs (e.g., thiete 1,1-dioxide derivatives) show lower rates of bromination in aprotic media .
  • Experimental Design : Use kinetic studies (e.g., monitoring bromination rates via UV-Vis) and computational modeling (DFT for charge distribution analysis) to quantify these effects .

Basic: What chromatographic methods are recommended for quantifying impurities in this compound?

Answer:
HPLC with UV detection is optimal:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA for peak sharpness .
  • Detection : 260–350 nm (sulfone absorbs strongly in this range) .
  • Impurity Limits : Set thresholds using relative response factors (e.g., 0.1% for related compound A, 1.0% for amine byproducts) .

Validation : Perform spike-and-recovery tests (±5% accuracy) and repeatability studies (RSD <2%) across three batches .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfone derivatives like this compound?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use COX-2/5-LO inhibition protocols (e.g., ELISA for PGE₂ quantification) with positive controls (e.g., meloxicam) .
  • SAR Studies : Synthesize analogs (e.g., varying amino or methyl positions) to isolate pharmacophoric groups. Compare IC₅₀ values to identify critical substituents .
  • Data Normalization : Report activity relative to molar concentration and cell viability (MTT assay) to control for cytotoxicity .

Advanced: What radical-based derivatization pathways are feasible for this compound?

Answer:
The sulfone group participates in radical chain reactions:

  • Chlorination : React with Cl₂ under UV light to generate 3,4-dichloro derivatives via thietyl radical intermediates .
  • Cross-Coupling : Use AIBN as an initiator with boronic acids (e.g., Suzuki coupling) to introduce aryl groups at the 4-position .
  • Mechanistic Probes : Employ EPR spectroscopy to detect radical intermediates and optimize reaction conditions (e.g., solvent polarity, temperature) .

Basic: What stability tests are critical for this compound under storage conditions?

Answer:

  • Thermal Stability : Accelerated aging at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); sulfones are prone to sulfoxide formation under prolonged light .
  • Solution Stability : Assess in DMSO or PBS (pH 7.4) at 25°C; precipitate-free solutions indicate compatibility .

Advanced: How can computational methods predict the tautomeric behavior of the amino group in this compound?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy differences between tautomers (e.g., enamine vs. imine forms) .
  • pKa Prediction : Use COSMO-RS to estimate amino group acidity and tautomeric prevalence in aqueous vs. nonpolar solvents .
  • Experimental Correlation : Compare calculated tautomer populations with 1H^1H NMR chemical shifts in D₂O vs. CDCl₃ .

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